molecular formula C10H10O3S B3045215 (E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate CAS No. 1031927-95-3

(E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate

Cat. No.: B3045215
CAS No.: 1031927-95-3
M. Wt: 210.25
InChI Key: VOWDAMHVMSSCOK-ONEGZZNKSA-N
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Description

(E)-Ethyl 2-oxo-4-(thiophen-3-yl)but-3-enoate is an α,β-unsaturated carbonyl compound featuring a thiophene substituent at the β-position. Its structure comprises an ethyl ester group, a conjugated enone system, and a thiophen-3-yl moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

ethyl (E)-2-oxo-4-thiophen-3-ylbut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-2-13-10(12)9(11)4-3-8-5-6-14-7-8/h3-7H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWDAMHVMSSCOK-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C=C/C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction and Addition Protocol

Synthetic Route Overview

The Grignard reaction-based method, adapted from the synthesis of analogous aryl butenoates, involves two sequential steps:

  • Grignard Reagent Formation : Beta-bromoethylthiophene reacts with magnesium in methyl tert-butyl ether (MTBE) to generate the Grignard reagent.
  • Addition with Diethyl Oxalate : The Grignard reagent undergoes nucleophilic addition with diethyl oxalate to yield the target compound.

Reaction Conditions and Optimization

  • Solvent System : MTBE with up to 25% thinner (e.g., tetrahydrofuran) ensures reagent stability and minimizes side reactions.
  • Temperature : Grignard formation proceeds at 50–60°C for 2–5 hours, while the addition step occurs at −15–20°C to suppress ester hydrolysis.
  • Molar Ratios : A 1:1 molar ratio of beta-bromoethylthiophene to diethyl oxalate achieves optimal yields (>80%).
Table 1: Grignard Method Performance
Parameter Optimal Range Yield (%)
Reaction Temperature 50–60°C (Grignard) 82–85
Solvent Ratio (MTBE:Thinner) 4:1 83
Addition Time 2–5 hours 81

Enol Triflate-Mediated Cross-Coupling

Enol Triflate Synthesis

β-Ketoesters, such as ethyl 3-oxobutanoate, are converted to (Z)-enol triflates using triflic anhydride (Tf₂O) under basic conditions. For example:

  • Method A : LiOH-mediated deprotonation at 0–25°C.
  • Method B : NaH in dichloromethane at 0°C.

Palladium-Catalyzed Coupling

The enol triflate intermediate reacts with thiophen-3-ylboronic acid via Stille or Suzuki coupling. Key considerations:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF.
  • Temperature : 60–80°C for 12–24 hours.
  • Yield : 65–72% for analogous thiophen-2-yl derivatives.
Table 2: Cross-Coupling Efficiency
Catalyst Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ THF 80 68
PdCl₂(dppf) Dioxane 60 72

Knoevenagel Condensation

Mechanism and Substrates

Thiophen-3-carbaldehyde condenses with ethyl acetoacetate in the presence of piperidine or ammonium acetate. The reaction proceeds via:

  • Enolate Formation : Base deprotonates the β-ketoester.
  • Aldol Addition : Enolate attacks the aldehyde carbonyl.
  • Dehydration : Forms the α,β-unsaturated ester.

Optimization Insights

  • Catalyst : Piperidine (10 mol%) in ethanol achieves 75–78% yield.
  • Temperature : Reflux conditions (78°C) for 6–8 hours.
  • Limitations : Competing self-condensation of the aldehyde reduces yield if stoichiometry is unbalanced.

Annulation-Based Approaches

[4+2] Cycloaddition

Methyl (E)-2-oxo-4-(thiophen-3-yl)but-3-enoate participates in annulation with pyrrole-2-carbaldehydes under basic conditions (e.g., K₂CO₃ in DMF). This method, while primarily used for pyrrole synthesis, confirms the enoate’s reactivity in complex transformations.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation (150°C, 30 minutes) to accelerate Knoevenagel condensation, improving yields to 85% while reducing reaction times.

Comparative Analysis of Methods

Table 3: Method Comparison
Method Advantages Limitations Yield (%)
Grignard Addition High yield, scalable Requires anhydrous conditions 80–85
Enol Triflate Coupling Functional group tolerance Pd catalyst cost 65–72
Knoevenagel Condensation Simple setup Aldol side reactions 70–78
Microwave Synthesis Rapid, energy-efficient Specialized equipment needed 85

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Saturated alcohols

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Chemistry

(E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the formation of various derivatives through:

  • Oxidation to sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction to saturated alcohols using sodium borohydride or lithium aluminum hydride.

This versatility makes it valuable in developing new materials and compounds with tailored properties.

Biology

In biological research, this compound is significant for:

  • Enzyme Inhibition Studies : It acts as a ligand in biochemical assays, allowing researchers to study enzyme interactions and inhibition mechanisms.

For instance, its enone system can function as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins, leading to potential therapeutic applications.

Industry

The compound is utilized in the production of:

  • Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.

Research has indicated that derivatives of this compound can enhance the performance of organic photovoltaic devices due to their favorable charge transport characteristics .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings demonstrated that the compound effectively inhibited enzyme activity, suggesting potential applications in drug design for metabolic disorders.

Case Study 2: Organic Electronics

Research conducted on organic semiconductor devices showed that incorporating this compound derivatives improved charge mobility and device efficiency. This study highlights its role in advancing materials for electronic applications.

Mechanism of Action

The mechanism of action of (E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate involves its interaction with specific molecular targets and pathways. The enone system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and modulation of cellular signaling pathways . Additionally, the thiophene ring can engage in π-π interactions with aromatic residues in proteins, further influencing biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The reactivity and physicochemical properties of α,β-unsaturated esters are highly dependent on substituents. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight XLogP3* Key Features
(E)-Ethyl 2-oxo-4-(thiophen-3-yl)but-3-enoate Thiophen-3-yl C₁₁H₁₀O₃S 222.26† ~1.8‡ Thiophene enhances π-conjugation and electron-deficient character .
Ethyl (3E)-2-oxo-4-phenylbut-3-enoate Phenyl C₁₂H₁₂O₃ 204.22 1.9 Phenyl substituent increases hydrophobicity .
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate Dimethylamino C₈H₁₃NO₃ 171.19 0.5 Amino group improves solubility and nucleophilicity .
Ethyl (E)-2-oxo-4-(pyridin-4-yl)but-3-enoate Pyridin-4-yl C₁₁H₁₁NO₃ 205.21 1.4 Pyridine introduces basicity and hydrogen-bonding capacity .
Ethyl 4,4-difluoro-3-(thiophen-3-yl)but-3-enoate Thiophen-3-yl + 4,4-F C₁₁H₉F₂O₂S 242.25 2.2 Fluorine atoms enhance metabolic stability and lipophilicity .

*XLogP3 values estimated or derived from analogs.
†Calculated using standard atomic weights.
‡Predicted based on thiophene’s contribution to logP.

Spectroscopic and Physicochemical Properties

NMR and HRMS data highlight electronic differences between analogs:

Table 3: Spectral Data Comparison
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) [M+H]+
Ethyl 4,4-difluoro-3-(thiophen-3-yl)but-3-enoate Thiophene protons: 7.35–7.45 (m) C=O: 169.2; CF₂: 112.1 (t, J = 240 Hz) 243.06 (calc)
Ethyl (3E)-2-oxo-4-phenylbut-3-enoate Phenyl protons: 7.20–7.50 (m) C=O: 170.5; Enone carbons: 125–140 205.07 (calc)
Ethyl (E)-2-oxo-4-(pyridin-4-yl)but-3-enoate Pyridine protons: 8.50–8.70 (m) Pyridine carbons: 150–160 206.08 (obs)

Key Observations :

  • Thiophene protons in the target compound exhibit upfield shifts compared to pyridine analogs due to reduced electron-withdrawing effects .
  • Fluorinated analogs (e.g., 4,4-difluoro derivatives) show distinct ¹⁹F NMR signals (δ = -110 to -115 ppm) .

Biological Activity

(E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Overview

Molecular Formula: C10H10O3S
Molecular Weight: 210.25 g/mol
CAS Number: 1031927-95-3

The compound features a thiophene ring, an ethyl ester group, and a conjugated enone system, which contribute to its unique chemical reactivity and biological properties. The enone system can act as a Michael acceptor, allowing it to interact with various biological nucleophiles.

The biological activity of this compound primarily involves its ability to inhibit enzyme activity through covalent modification. The compound can react with thiol groups in proteins, leading to alterations in enzyme function and modulation of cellular signaling pathways. This mechanism is crucial for its potential applications in therapeutic contexts.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy is often evaluated through Minimum Inhibitory Concentration (MIC) assays.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli31.25 - 125
Methicillin-resistant Staphylococcus aureus (MRSA)62.5 - 125

These results suggest that the compound possesses bactericidal properties, making it a candidate for further development as an antimicrobial agent.

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown potential antitumor activity. Studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Cancer Cell Line IC50 (µM)
HeLa10 - 20
MCF75 - 15

This data indicates promising antitumor effects, warranting further investigation into its mechanisms and efficacy against various cancer types.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of this compound against clinical isolates of MRSA and Enterococcus faecalis. The compound exhibited significant biofilm inhibition, suggesting potential use in treating resistant infections .
  • Antitumor Mechanism Investigation : Another study focused on the antitumor effects of this compound on breast cancer cells. The findings revealed that it induces apoptosis via the mitochondrial pathway and inhibits key signaling pathways involved in cell proliferation .

Q & A

Basic: What are the recommended synthetic routes for (E)-Ethyl 2-oxo-4-(thiophen-3-yl)but-3-enoate, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves the condensation of thiophene derivatives with ethyl acetoacetate under acidic or basic conditions. For example, a modified Horner-Wadsworth-Emmons reaction can be employed to achieve the (E)-configuration selectively. Key parameters include:

  • Temperature control : Maintaining 0–5°C during acyl azide formation to prevent side reactions .
  • Solvent selection : Ethyl acetate or toluene for improved yield and purity .
  • Catalysts : Triethylamine and diphenyl phosphorazidate (DPPA) for efficient coupling .
    Optimization studies should track reaction progress via TLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of thiophene derivative) to maximize yield.

Basic: How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:
Comprehensive characterization requires:

  • 1H/13C NMR : Assign peaks using coupling constants (e.g., J = 14.5 Hz for α,β-unsaturated ketone protons) and chemical shifts (δ ~18.04 ppm for enolic OH in DMSO-d6) .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and conjugated enone systems (C=C at ~1600 cm⁻¹) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ at m/z 254.0844) and fragmentation patterns .
  • Melting point analysis : Compare observed values (e.g., 366–368 K) with literature to assess purity .

Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

Methodological Answer:
Challenges include:

  • Disorder in thiophene rings : Use SHELXL’s PART instruction to model alternative conformations .
  • Hydrogen bonding ambiguity : Apply restraints (DFIX, DANG) to stabilize intramolecular O–H···O and N–H···O interactions observed in related structures .
  • Twinned crystals : Employ TWIN/BASF commands in SHELXL for refinement against twinned data .
    Validate models using R-factor convergence (<5%) and CheckCIF/PLATON alerts .

Advanced: How can density functional theory (DFT) predict non-covalent interactions in this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) can:

  • Map electrostatic potentials : Identify regions prone to hydrogen bonding (e.g., carbonyl oxygen) .
  • Optimize geometry : Compare computed bond lengths/angles with crystallographic data (e.g., C=O bond: 1.21 Å experimental vs. 1.22 Å theoretical) .
  • Analyze frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in conjugate addition reactions .
    Software like Gaussian or ORCA paired with visualization tools (VMD, Mercury) enhance interpretation .

Advanced: How should researchers resolve contradictions in spectroscopic and crystallographic data?

Methodological Answer:
Case study: Discrepancies between NMR (solution-state) and X-ray (solid-state) data may arise from:

  • Conformational flexibility : Use variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism) .
  • Polymorphism : Perform PXRD to identify alternative crystal forms and compare with single-crystal data .
  • Solvent effects : Re-run NMR in deuterated solvents matching crystallization conditions (e.g., DMSO-d6 vs. CDCl3) .
    Statistical tools (e.g., Rietveld refinement) and iterative hypothesis testing are critical .

Advanced: What role do intramolecular interactions play in stabilizing the (E)-configuration?

Methodological Answer:
X-ray studies of analogous compounds reveal:

  • Hydrogen bonding : Intramolecular O–H···O (ketone) and N–H···O interactions reduce steric strain, favoring the (E)-isomer .
  • Conjugation effects : Extended π-system delocalization (C=C–C=O) lowers energy by ~10 kcal/mol compared to (Z)-form, as shown by DFT .
  • Steric hindrance : Bulky thiophene substituents adopt anti-periplanar arrangements to minimize van der Waals clashes .
    Validate using Hirshfeld surface analysis (e.g., dnorm plots) to quantify interaction contributions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate
Reactant of Route 2
Reactant of Route 2
(E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate

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